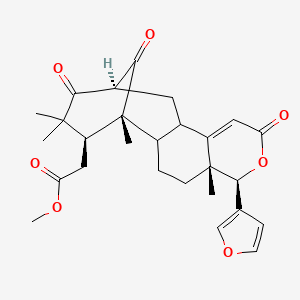
Carapin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carapin is a natural product compound extracted from plants such as Carapa procera, Carapa guyanensis, and Carapa indica. It is known for its antifungal, antibacterial, and wound healing properties
準備方法
Synthetic Routes and Reaction Conditions: Carapin is typically extracted from the seeds and bark of Carapa species through solvent extraction methods. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: In an industrial setting, the extraction of this compound can be scaled up using large-scale solvent extraction equipment. The process involves grinding the plant material, followed by solvent extraction, filtration, and concentration. The concentrated extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.
化学反応の分析
Types of Reactions: Carapin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
科学的研究の応用
Carapin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying the mechanisms of natural product synthesis and reactions.
Biology: It is investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: this compound’s antifungal and antibacterial properties make it a candidate for developing new therapeutic agents.
Industry: this compound is explored for its potential use in the cosmetic and pharmaceutical industries due to its wound healing properties.
作用機序
Carapin exerts its effects by activating pregnane X receptor (PXR) and constitutive androstane receptor (CAR). These receptors are transcriptional factors that regulate the expression of genes involved in drug metabolism and inflammation . Activation of PXR and CAR by this compound induces the expression of drug-metabolizing enzymes and inhibits the expression of inflammatory mediators in response to lipopolysaccharide (LPS) .
類似化合物との比較
Santonin: Known for its anthelmintic properties.
Isokobusone: Exhibits similar activation of PXR and CAR.
Carapin stands out due to its unique combination of antifungal, antibacterial, and wound healing properties, making it a valuable compound for further research and development.
特性
分子式 |
C27H32O7 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1 |
InChIキー |
SWTDXMBCOHIACK-HJFYQMTDSA-N |
異性体SMILES |
C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C |
正規SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
同義語 |
carapin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















